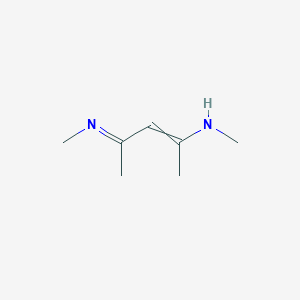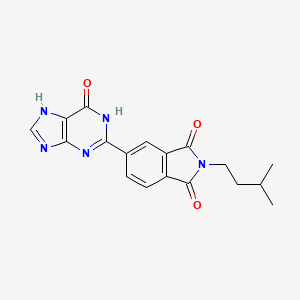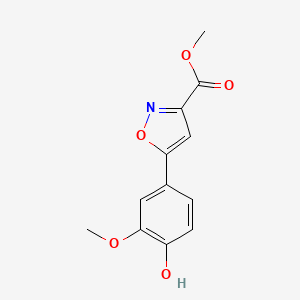![molecular formula C12H15ClN2 B13703958 2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane typically involves the reaction of 6-amino-2-chlorobenzaldehyde with a bicyclic amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted amines, chlorides, and oxides
Applications De Recherche Scientifique
3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane include other bicyclic amines and chlorinated aromatic compounds. Examples include:
- 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]octane
- 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]nonane
Uniqueness
What sets 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane apart is its specific bicyclic structure and the presence of both amino and chloro functional groups. This unique combination of features gives the compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C12H15ClN2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
2-(3-azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline |
InChI |
InChI=1S/C12H15ClN2/c13-10-2-1-3-11(14)12(10)15-6-8-4-9(5-8)7-15/h1-3,8-9H,4-7,14H2 |
Clé InChI |
VPWXQPPDVNYXEN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1CN(C2)C3=C(C=CC=C3Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)

